Super-TDU is a synthetic compound designed as a specific inhibitor targeting the interaction between Yes-associated protein and TEA domain transcription factors. It mimics the Tondu domain of Vestigial-like protein 4, competing with YAP and TAZ for binding to TEAD transcription factors. This mechanism has been shown to suppress gastric cancer growth, making Super-TDU a valuable tool in cancer research and therapeutic development .
Super-TDU is classified as a peptide-based inhibitor and is synthesized through advanced peptide synthesis techniques. The compound is derived from the structural motifs of VGLL4 and YAP, specifically designed to disrupt protein-protein interactions critical in various cellular processes, particularly those involved in tumorigenesis .
The synthesis of Super-TDU involves several key steps:
The final product undergoes rigorous quality control, including high-performance liquid chromatography and mass spectrometry analysis, to confirm its identity and purity.
The molecular structure of Super-TDU can be represented by its InChI string:
This string encodes detailed information about its chemical composition, including the number of atoms of each element present in the molecule. Super-TDU's structure allows it to effectively mimic the Tondu domain, facilitating its role as an inhibitor .
Super-TDU primarily undergoes peptide bond formation during its synthesis. Under normal conditions, it does not engage in oxidation or reduction reactions.
Common Reaction Types:
Reagents Used:
Super-TDU functions by mimicking the Tondu domain of Vestigial-like protein 4. It competes with YAP and TAZ for binding to TEAD transcription factors. This competitive inhibition disrupts the YAP/TEAD interaction, leading to reduced transcriptional activity associated with oncogenic pathways. The inhibition of this interaction is crucial for suppressing tumor growth, particularly in gastric cancer models .
Super-TDU is a peptide compound characterized by:
The compound exhibits stability under physiological conditions but is sensitive to extreme pH levels or temperatures that could denature peptides. Detailed analyses such as mass spectrometry confirm its purity and structural integrity post-synthesis .
Super-TDU has significant applications in various scientific fields:
The Hippo signaling pathway, an evolutionarily conserved kinase cascade, functions as a critical regulator of tissue homeostasis, organ size, and cell proliferation. Its dysregulation is implicated in diverse cancers, primarily through hyperactivation of the downstream effectors Yes-associated protein and Transcriptional coactivator with PDZ-binding motif. Upon pathway inactivation, dephosphorylated Yes-associated protein/Transcriptional coactivator with PDZ-binding motif translocate to the nucleus and bind Transcriptional enhanced associate domain family transcription factors (Transcriptional enhanced associate domain 1-4), forming the Yes-associated protein/Transcriptional coactivator with PDZ-binding motif-Transcriptional enhanced associate domain transcriptional complex. This complex drives expression of pro-oncogenic target genes, including:
In gastric cancer, nuclear accumulation of Yes-associated protein correlates with advanced stage, metastasis, and poor prognosis. Yes-associated protein/Transcriptional coactivator with PDZ-binding motif-Transcriptional enhanced associate domain activity promotes epithelial-mesenchymal transition, chemoresistance, and immune evasion by upregulating Programmed death-ligand 1 expression. Mechanistically, >90% of Yes-associated protein/Transcriptional coactivator with PDZ-binding motif chromatin binding occurs at enhancer regions, where it recruits co-activators (e.g., Bromodomain containing 4) and Mediator complexes to establish super-enhancers that amplify oncogenic transcription [8]. Helicobacter pylori infection, a major gastric cancer risk factor, induces Yes-associated protein/Transcriptional coactivator with PDZ-binding motif nuclear translocation through virulence factor CagA, establishing early pathway dysregulation [10].
Table 1: Key Oncogenic Targets of Yes-associated protein/Transcriptional coactivator with PDZ-binding motif-Transcriptional enhanced associate domain Complex in Gastric Cancer
Target Gene | Biological Function | Role in Tumor Progression | |
---|---|---|---|
Connective tissue growth factor | Extracellular matrix remodeling, cell adhesion | Promotes invasion and metastasis | |
Cysteine-rich angiogenic inducer 61 | Angiogenesis, cell proliferation | Enhances tumor vascularization | |
BCL2 apoptosis regulator | Anti-apoptotic protein | Confers resistance to chemotherapy | |
Baculoviral IAP repeat containing 5 | Inhibitor of apoptosis | Suppresses treatment-induced cell death | |
Vascular endothelial growth factor A | Endothelial cell recruitment | Stimulates tumor angiogenesis | [5] [6] |
Direct disruption of Yes-associated protein-Transcriptional enhanced associate domain protein-protein interactions presents a compelling strategy for modulating Hippo pathway output with advantages over upstream targeting:
Challenges include the large interaction interface (~3400 Ų) and the need to achieve cellular penetration of inhibitors. Peptide-based strategies offer advantages in specifically disrupting protein-protein interactions while maintaining low off-target effects compared to small molecules [6].
Super-TDU exemplifies a rational design approach to inhibit Yes-associated protein-Transcriptional enhanced associate domain by mimicking endogenous competitors. Vestigial like family member 4 contains two Tondu domains that competitively bind Transcriptional enhanced associate domain, displacing Yes-associated protein through steric hindrance. Super-TDU is a 47-amino acid engineered peptide derived from Vestigial like family member 4's second Tondu domain, optimized for enhanced Transcriptional enhanced associate domain affinity and stability. Its development was based on structural studies revealing that Vestigial like family member 4 competes with Yes-associated protein for overlapping binding sites on Transcriptional enhanced associate domain through conserved ΦxxΦP and ΦP motifs (where Φ represents hydrophobic residues) [6].
Table 2: Development of Yes-associated protein-Transcriptional enhanced associate domain Inhibitory Peptides
Inhibitor Class | Representative Agents | Mechanism of Transcriptional enhanced associate domain Inhibition | |
---|---|---|---|
Endogenous proteins | Vestigial like family member 4 | Competitive displacement via Tondu domains | |
Small molecules | Verteporfin | Yes-associated protein conformational change | |
Monoclonal antibodies | Not yet clinically developed | Steric blockade of interface | |
Engineered peptides | Super-TDU | High-affinity Transcriptional enhanced associate domain binding via optimized Vestigial like family member 4 mimicry | [6] [9] |
Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr-Val-Pro-Met-Arg-Leu-Arg-Lys-Leu-Pro-Asp-Ser-Phe-Phe-Lys-Pro-Pro-Glu [4] [9]
Key modifications enhance stability and bioavailability:
Table 3: Biophysical Properties of Super-TDU
Property | Value | Significance | |
---|---|---|---|
Molecular formula | C₂₃₇H₃₇₀N₆₆O₆₉S | High nitrogen content reflects multiple amide bonds | |
CAS number | 1599441-71-0 | Unique chemical identifier | |
Water solubility | 100 mg/mL | Facilitates aqueous formulation | |
Stability | -80°C for 6 months; -20°C for 1 month | Suitable for long-term storage | [4] [7] [9] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1